molecular formula C12H16O2 B3193756 Benzylpropyl acetate CAS No. 7492-40-2

Benzylpropyl acetate

Cat. No.: B3193756
CAS No.: 7492-40-2
M. Wt: 192.25 g/mol
InChI Key: NRLAFFPEVBOYCM-UHFFFAOYSA-N
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Description

Benzylpropyl acetate is an organic ester with the molecular formula C12H16O2. It is known for its pleasant, fruity aroma, making it a popular ingredient in the fragrance and flavor industries. This compound is often used in perfumes, cosmetics, and food flavorings due to its appealing scent and taste.

Scientific Research Applications

Benzylpropyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, including its role as a fragrance compound in plant-insect interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industries for its pleasant aroma and taste.

Mechanism of Action

Plant-derived phenolic compounds, such as 4-Phenylbutyl acetate, have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis .

Safety and Hazards

While the specific safety and hazards of 4-Phenylbutyl acetate are not detailed in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Nanocomposites, which can include compounds like 4-Phenylbutyl acetate, are of special interest for the development of flexible electronic, optical, and mechanical devices . These materials take advantage of the electrical, chemical, and mechanical properties of a polymeric matrix, especially in force sensors, as well as the properties of a conductive filler .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylpropyl acetate can be synthesized through the esterification reaction between benzyl alcohol and propyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This method involves the continuous feeding of benzyl alcohol and propyl acetate into a reactor, where they react in the presence of an acid catalyst. The product is then continuously removed from the reactor, purified, and collected.

Chemical Reactions Analysis

Types of Reactions: Benzylpropyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce benzyl alcohol and propyl acetate.

    Oxidation: this compound can be oxidized to form benzyl acetate and propionic acid.

    Reduction: The ester group in this compound can be reduced to form the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and propyl acetate.

    Oxidation: Benzyl acetate and propionic acid.

    Reduction: Benzyl alcohol and propyl alcohol.

Comparison with Similar Compounds

    Benzyl acetate: Similar in structure but with an acetate group instead of a propyl group.

    Propyl acetate: Similar in structure but with a propyl group instead of a benzyl group.

    Benzyl butyrate: Similar in structure but with a butyrate group instead of a propyl group.

Uniqueness: Benzylpropyl acetate is unique due to its specific combination of benzyl and propyl groups, which gives it a distinct fruity aroma that is different from other esters. This unique scent profile makes it particularly valuable in the fragrance and flavor industries.

Properties

IUPAC Name

4-phenylbutyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-11(13)14-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLAFFPEVBOYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311745
Record name Benzylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7492-40-2
Record name Benzylpropyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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